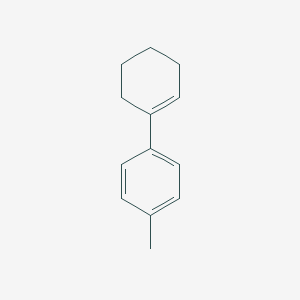
1-(4-Tolyl)-1-cyclohexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Tolyl)-1-cyclohexene, commonly known as TC, is a colorless liquid that belongs to the family of organic compounds known as cycloalkenes. It is a versatile compound that has been widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of TC is not well understood. However, it is believed to act as a nucleophile, attacking electrophilic centers in various chemical reactions. TC has also been shown to undergo various chemical transformations, including hydrogenation, oxidation, and epoxidation.
Effets Biochimiques Et Physiologiques
TC has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not considered to be a mutagen or a carcinogen. TC has also been shown to have anticonvulsant activity in animal models, indicating its potential as a therapeutic agent for neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
TC has several advantages for use in lab experiments. It is readily available, easy to handle, and has a relatively low cost. TC is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, TC has some limitations, including its low solubility in water and its tendency to polymerize under certain conditions. These limitations can be overcome by modifying the reaction conditions and using appropriate solvents.
Orientations Futures
There are several future directions for research on TC. One potential direction is to explore its potential as a therapeutic agent for neurological disorders. Another direction is to study its reactivity in various chemical reactions and its potential applications in organic synthesis. Additionally, the development of new synthetic methods for TC and its derivatives could lead to the discovery of new compounds with unique properties and potential applications.
Méthodes De Synthèse
The synthesis of TC involves the reaction of cyclohexene with p-toluenesulfonyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds through an elimination-addition mechanism, resulting in the formation of TC as the major product. The yield of TC can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.
Applications De Recherche Scientifique
TC has been widely used in scientific research due to its unique properties and potential applications. It has been used as a ligand in organometallic chemistry, as a starting material for the synthesis of various compounds, and as a probe for studying enzyme kinetics. TC has also been used as a model compound for studying the reactivity of cycloalkenes in various chemical reactions.
Propriétés
Numéro CAS |
1821-23-4 |
|---|---|
Nom du produit |
1-(4-Tolyl)-1-cyclohexene |
Formule moléculaire |
C13H16 |
Poids moléculaire |
172.27 g/mol |
Nom IUPAC |
1-(cyclohexen-1-yl)-4-methylbenzene |
InChI |
InChI=1S/C13H16/c1-11-7-9-13(10-8-11)12-5-3-2-4-6-12/h5,7-10H,2-4,6H2,1H3 |
Clé InChI |
YAOVYZVTIFLTSH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CCCCC2 |
SMILES canonique |
CC1=CC=C(C=C1)C2=CCCCC2 |
Autres numéros CAS |
1821-23-4 |
Pictogrammes |
Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



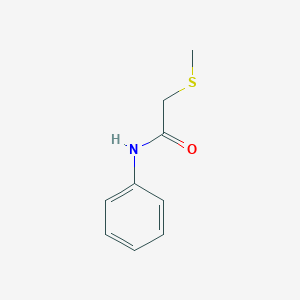

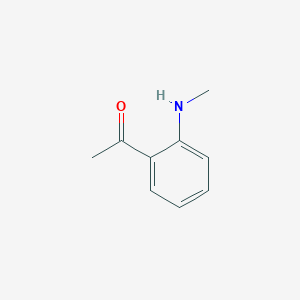
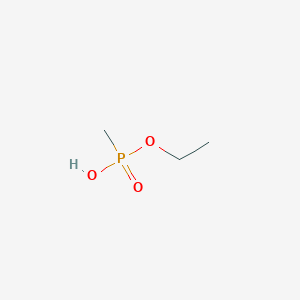
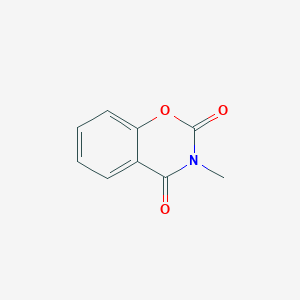
![methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate](/img/structure/B167584.png)
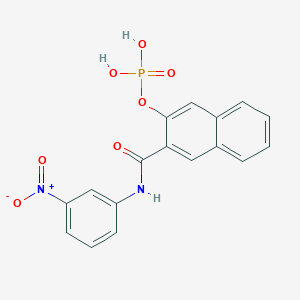
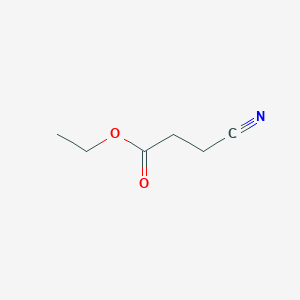
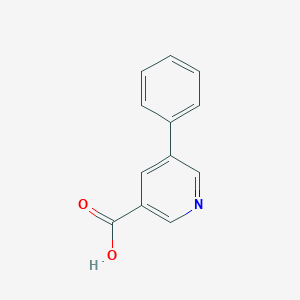
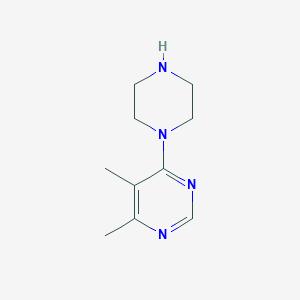
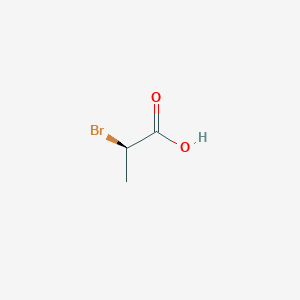
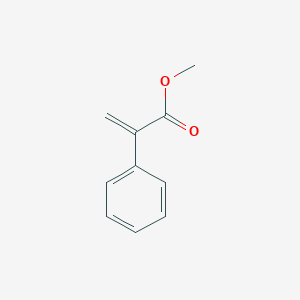
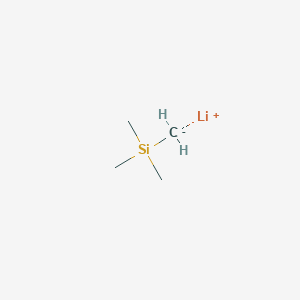
![Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester](/img/structure/B167596.png)